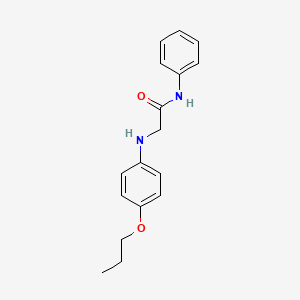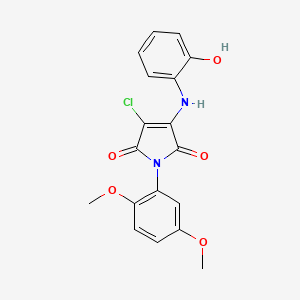
C17H20N2O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H20N2O2 Tropicamide . Tropicamide is a muscarinic receptor antagonist primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tropicamide can be synthesized through a multi-step process involving the reaction of N-ethyl-2-phenyl-N-(4-pyridylmethyl)hydracrylamide with various reagents under controlled conditions . The synthesis typically involves:
Formation of the amide bond: This is achieved by reacting an amine with an acid chloride or an ester.
Hydroxylation: Introduction of the hydroxyl group to the intermediate compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of Tropicamide involves large-scale chemical reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
Tropicamide undergoes several types of chemical reactions, including:
Oxidation: Tropicamide can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Tropicamide into its reduced forms.
Substitution: Tropicamide can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Tropicamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving muscarinic receptors and their role in various physiological processes.
Medicine: Widely used in ophthalmology for diagnostic procedures and in research on eye diseases.
Mécanisme D'action
Tropicamide exerts its effects by blocking muscarinic acetylcholine receptors in the eye, leading to relaxation of the pupillary sphincter muscle and ciliary muscle. This results in pupil dilation and paralysis of the ciliary muscle, facilitating eye examinations . The primary molecular targets are the M3 muscarinic receptors located in the iris and ciliary body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropisetron: Another compound with the formula C17H20N2O2, used as a serotonin 5-HT3 receptor antagonist.
Atropine: A muscarinic antagonist with similar effects but a longer duration of action.
Cyclopentolate: Another mydriatic agent used in ophthalmology.
Uniqueness
Tropicamide is unique due to its short duration of action and rapid onset , making it ideal for diagnostic procedures where temporary pupil dilation is required . Unlike Atropine, which has a longer duration, Tropicamide’s effects wear off within a few hours, reducing the risk of prolonged side effects .
Propriétés
IUPAC Name |
N-phenyl-2-(4-propoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-21-16-10-8-14(9-11-16)18-13-17(20)19-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAMOZFJLOIFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B7744784.png)
![2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B7744789.png)
![[(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B7744792.png)
![3-{(E)-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7744802.png)

![3-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)pentane-2,4-dione](/img/structure/B7744818.png)
![2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7744825.png)
![2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(4-chlorophenyl)ethanone](/img/structure/B7744828.png)
![2-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B7744832.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B7744833.png)
![4-{[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B7744840.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B7744852.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-ethoxyphenyl)amino]acetamide](/img/structure/B7744854.png)
